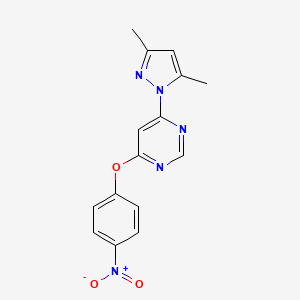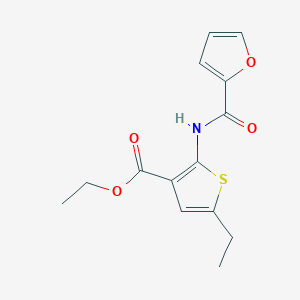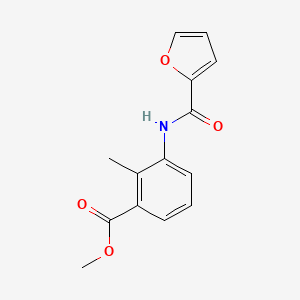![molecular formula C19H22N2O2 B5764227 N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride. In
Wirkmechanismus
The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to disrupt microtubule dynamics, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide can inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide in lab experiments is its broad-spectrum cytotoxic activity against different types of cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide also has a relatively simple synthesis method and can be easily purified. However, one limitation of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is its potential toxicity to normal cells, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide. One direction is to further elucidate its mechanism of action and identify potential targets for its cytotoxic activity. Another direction is to explore its potential therapeutic applications in combination with other anticancer agents. Additionally, research could be conducted to optimize the synthesis method of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide and improve its yield and purity.
Synthesemethoden
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline and 2-phenylacetyl chloride in the presence of a base catalyst. The reaction produces N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide as a white solid, which can be purified through recrystallization. The yield of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide varies depending on the reaction conditions, but typically ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide exhibits cytotoxic activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(14-16-4-2-1-3-5-16)20-18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMOJIRVMWBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


